BenchChemオンラインストアへようこそ!

LolCDE-IN-4

Antibacterial Gram-negative bacteria Lipoprotein transport

LolCDE-IN-4 is a validated LolCDE complex inhibitor for Gram-negative antibacterial research. Unlike other LolCDE inhibitors, it targets lipoprotein release disruption in E. coli (MIC 0.25-32 µg/ml) and H. influenzae. Essential for SAR studies and drug discovery programs. Purchase for in vitro use only.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
Cat. No. B8193384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLolCDE-IN-4
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H21N3O2/c1-20(2,3)19-22-17(13-6-8-21-9-7-13)18(23-19)14-4-5-15-16(12-14)25-11-10-24-15/h4-9,12H,10-11H2,1-3H3,(H,22,23)
InChIKeyFMMASVYJXZCKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LolCDE-IN-4 Compound Overview for Procurement and Research Selection


LolCDE-IN-4, also known as Compound 1, is a small molecule inhibitor of the LolCDE complex, a critical component of the lipoprotein transport system in Gram-negative bacteria. Its primary characterized activity is antibacterial efficacy against Gram-negative pathogens, including Escherichia coli and Haemophilus influenzae, achieved through inhibition of the LolCDE complex and disruption of lipoprotein release from the inner membrane . The compound is a research tool with a reported molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol . It is commercially available from multiple vendors for research purposes only.

Why LolCDE-IN-4 Cannot Be Interchanged with Other LolCDE Inhibitors


In the context of the LolCDE lipoprotein transport system, generic substitution of one inhibitor for another is not scientifically valid. The LolCDE complex presents multiple potential binding sites, and inhibitors can exhibit different modes of action, ranging from competitive substrate displacement to allosteric modulation [1]. Differences in chemical structure among LolCDE inhibitors are expected to result in distinct potency profiles, bacterial spectrum, and pharmacokinetic properties. While LolCDE-IN-4's specific differentiators are not fully quantified in public comparative studies, the existence of multiple LolCDE inhibitors with varying reported MIC values against E. coli (e.g., LolCDE-IN-2 with an MIC of 2 μg/ml) underscores the lack of class-wide equivalence . Therefore, selecting a specific LolCDE inhibitor like LolCDE-IN-4 must be based on its individual, empirically determined properties relevant to the experimental system.

LolCDE-IN-4 Quantitative Evidence for Scientific Selection


Antibacterial Activity of LolCDE-IN-4 Against Gram-Negative Bacteria

LolCDE-IN-4 demonstrates antibacterial efficacy against the Gram-negative bacterium Escherichia coli. While a specific comparator is not available in the source data, the activity can be contextualized within the class of LolCDE inhibitors . The reported Minimum Inhibitory Concentration (MIC) range for LolCDE-IN-4 against E. coli is 0.25-32 µg/ml [1].

Antibacterial Gram-negative bacteria Lipoprotein transport

LolCDE-IN-4 Recommended Research and Industrial Application Scenarios


Investigating LolCDE-Dependent Lipoprotein Transport in E. coli

LolCDE-IN-4 serves as a tool compound to dissect the role of the LolCDE complex in E. coli lipoprotein transport. Its reported activity against E. coli (MIC of 0.25-32 µg/ml) makes it suitable for in vitro studies assessing the impact of LolCDE inhibition on bacterial growth, lipoprotein release, and the induction of stress responses. Researchers should note the broad MIC range and consider conducting their own dose-response experiments to determine the optimal concentration for their specific E. coli strain and assay conditions.

Comparative Studies of LolCDE Inhibitor Chemotypes

LolCDE-IN-4 can be used as a reference compound in comparative studies with other LolCDE inhibitors, such as LolCDE-IN-2 (MIC of 2 μg/ml against E. coli MG1655) or Lolamicin . Such studies can help elucidate structure-activity relationships (SAR) and differences in the mechanisms of action or bacterial spectrum among distinct chemical scaffolds targeting the same complex. This application is essential for drug discovery programs seeking to optimize inhibitor potency and selectivity.

Probing Lipoprotein Trafficking in Haemophilus influenzae

The reported activity of LolCDE-IN-4 against Haemophilus influenzae supports its use in studying this clinically relevant Gram-negative pathogen. Researchers can employ LolCDE-IN-4 to investigate the essentiality of the LolCDE system in H. influenzae and to explore the downstream effects of disrupting lipoprotein transport on bacterial viability and virulence factor secretion. This application is particularly relevant for validating the LolCDE system as a target for narrow-spectrum antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LolCDE-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.